molecular formula C6H9N3O B054731 2-ethyl-1H-imidazole-4-carboxamide CAS No. 124709-75-7

2-ethyl-1H-imidazole-4-carboxamide

Cat. No. B054731
M. Wt: 139.16 g/mol
InChI Key: MKBCRCRCWRJYSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-1H-imidazole-4-carboxamide, also known as EICA, is a molecule that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of imidazole, a heterocyclic organic compound that is widely used in the pharmaceutical industry. EICA has been found to exhibit a range of biochemical and physiological effects that make it a promising candidate for use in various research applications.

Mechanism Of Action

The mechanism of action of 2-ethyl-1H-imidazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. Studies have shown that 2-ethyl-1H-imidazole-4-carboxamide can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. 2-ethyl-1H-imidazole-4-carboxamide has also been found to inhibit the activity of the nuclear factor kappa B (NF-kB) pathway, which is involved in the regulation of immune responses.

Biochemical And Physiological Effects

2-ethyl-1H-imidazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. Studies have shown that 2-ethyl-1H-imidazole-4-carboxamide can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. 2-ethyl-1H-imidazole-4-carboxamide has also been found to reduce inflammation in animal models of inflammatory bowel disease.

Advantages And Limitations For Lab Experiments

One advantage of using 2-ethyl-1H-imidazole-4-carboxamide in lab experiments is that it is a relatively simple molecule to synthesize. Additionally, 2-ethyl-1H-imidazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research applications. However, one limitation of using 2-ethyl-1H-imidazole-4-carboxamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-ethyl-1H-imidazole-4-carboxamide. One area of interest is in the development of new drugs for the treatment of cancer and inflammatory bowel disease. 2-ethyl-1H-imidazole-4-carboxamide has been found to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for use in the development of new therapies for these conditions. Additionally, further research is needed to fully understand the mechanism of action of 2-ethyl-1H-imidazole-4-carboxamide, which may lead to the development of new drugs that target specific enzymes and signaling pathways in the body.

Synthesis Methods

The synthesis of 2-ethyl-1H-imidazole-4-carboxamide can be achieved through a number of methods, including the reaction of 2-ethylimidazole with ethyl chloroformate, followed by hydrolysis and decarboxylation. Another method involves the reaction of 2-ethylimidazole with ethyl formate, followed by oxidation and decarboxylation. Both methods result in the formation of 2-ethyl-1H-imidazole-4-carboxamide as a white crystalline solid.

Scientific Research Applications

2-ethyl-1H-imidazole-4-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of various diseases. 2-ethyl-1H-imidazole-4-carboxamide has been found to exhibit anti-inflammatory and anti-tumor properties, making it a promising candidate for use in the treatment of conditions such as cancer and inflammatory bowel disease.

properties

CAS RN

124709-75-7

Product Name

2-ethyl-1H-imidazole-4-carboxamide

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-ethyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C6H9N3O/c1-2-5-8-3-4(9-5)6(7)10/h3H,2H2,1H3,(H2,7,10)(H,8,9)

InChI Key

MKBCRCRCWRJYSH-UHFFFAOYSA-N

SMILES

CCC1=NC=C(N1)C(=O)N

Canonical SMILES

CCC1=NC=C(N1)C(=O)N

synonyms

1H-Imidazole-4-carboxamide,2-ethyl-(9CI)

Origin of Product

United States

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